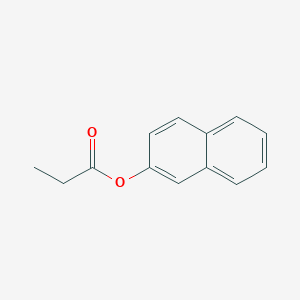

2-Naphthyl propionate

Description

Historical Perspectives on Naphthyl Ester Chemistry

The journey of naphthyl esters is intrinsically linked to the discovery and understanding of their parent compound, naphthalene (B1677914). First isolated from coal tar in the early 19th century, the bicyclic aromatic structure of naphthalene was a subject of study for many years, with its final structure being confirmed in the 1860s. This foundational knowledge opened the door to exploring its derivatives, including the naphthols and their subsequent esters.

The development of synthetic methods for ester formation was crucial. The Fischer-Speier esterification, first described in 1895, provided a direct method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, a fundamental reaction that is still widely used today. wikipedia.org Early research in the mid-20th century began to explore specific reactions of naphthols, such as their alkylation using esters of aliphatic acids, which provided insights into the reactivity of the naphthalene ring system. acs.org Furthermore, photochemical reactions of naphthyl esters, like the Photo-Fries rearrangement, were investigated, demonstrating the potential to create functionalized naphthol derivatives. acs.org These early studies on the synthesis and reactivity of naphthyl esters laid the groundwork for their application in more specialized areas of research.

Contemporary Relevance and Research Landscape of 2-Naphthyl Propionate (B1217596)

In the contemporary research landscape, 2-naphthyl propionate and its derivatives are utilized in several key areas. Its ability to be hydrolyzed by specific enzymes makes it a useful tool in biochemical studies. Moreover, its rigid, aromatic structure serves as a core component in the design of advanced materials like liquid crystals. tandfonline.comtandfonline.comresearchgate.net The compound also continues to be relevant in the pharmaceutical industry as a key intermediate.

Enzymatic Studies: A significant application of this compound is as a chromogenic substrate for various hydrolytic enzymes, particularly carboxylesterases. researchgate.netnih.gov The enzymatic hydrolysis of the ester bond in this compound releases 2-naphthol (B1666908), a compound that can be easily detected and quantified, allowing for the study of enzyme kinetics and activity. nih.gov For instance, it has been used to characterize carboxylesterases from various sources, including bacteria like Yersinia pseudotuberculosis and in studies of enzymes from the silkworm Bombyx mori. researchgate.netnih.gov Research has also utilized this compound to investigate the substrate specificity of different esterases, comparing its hydrolysis rate to that of its isomer, 1-naphthyl propionate, and other similar esters. nih.gov

Liquid Crystal Synthesis: The naphthalene moiety of this compound provides the rigidity and aromaticity characteristic of a mesogenic group, which is a fundamental component of a liquid crystal. Consequently, derivatives of this compound, particularly chiral derivatives, have been extensively used in the synthesis of novel ferroelectric and antiferroelectric liquid crystals. tandfonline.comtandfonline.comresearchgate.netresearchgate.netpsu.edu Much of this research utilizes (S)-naproxen, a well-known pharmaceutical, as a starting material to introduce chirality, which is essential for ferroelectric properties. tandfonline.compsu.edu These studies explore how modifications to the molecular structure, such as the length of alkyl chains or the nature of linking groups, influence the mesomorphic phases (e.g., smectic, cholesteric, blue phases) and the electro-optical properties of the resulting liquid crystals. tandfonline.comresearchgate.netresearchgate.net

Pharmaceutical and Chemical Synthesis: this compound and its parent acid, 2-naphthyl propionic acid, are important precursors in the synthesis of pharmaceuticals. The most notable example is its connection to the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952), which is the (S)-enantiomer of 2-(6-methoxy-2-naphthyl)propionic acid. mdpi.com Research in this area focuses on developing efficient and stereoselective synthetic routes to naproxen and its derivatives. mdpi.com Beyond its role in NSAID synthesis, derivatives of this compound have been explored for other potential biological activities, including neurotransmitter modulation and antimicrobial properties. For example, hydantoin-based derivatives containing a 2-naphthyl group have shown improved affinity for serotonin (B10506) receptors compared to their 1-naphthyl counterparts.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol nih.govsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| CAS Number | 13080-43-8 sigmaaldrich.com |

| Boiling Point | 623.77 K (350.62 °C) (Predicted) chemeo.com |

| Melting Point | 380.07 K (106.92 °C) (Predicted) chemeo.com |

| Solubility | Soluble in organic solvents; slightly soluble in water |

| Octanol/Water Partition Coefficient (logP) | 3.155 (Predicted) chemeo.com |

Table 2: Research Applications of this compound

| Research Area | Application | Key Findings |

|---|---|---|

| Enzymology | Substrate for carboxylesterases | Used to study enzyme kinetics and specificity. The enzyme Rsp3690 from Rhodobacter sphaeroides hydrolyzes it with high efficiency. |

| Materials Science | Precursor for liquid crystals | Chiral derivatives are used to synthesize ferroelectric and antiferroelectric liquid crystals, exhibiting various mesophases. tandfonline.comresearchgate.netpsu.edu |

| Pharmaceutical Synthesis | Intermediate for NSAIDs | Serves as a key building block for the synthesis of naproxen. mdpi.com |

| Medicinal Chemistry | Scaffold for new compounds | Derivatives have been investigated for potential antimicrobial activity and as modulators of neurotransmitter receptors. |

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-yl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMXEPJRCAPKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156749 | |

| Record name | 2-Naphthyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13080-43-8 | |

| Record name | 2-Naphthalenol, 2-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13080-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC406861 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2UWH942LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Naphthyl Propionate and Its Derivatives

Direct Esterification and Transesterification Approaches

Direct esterification and transesterification represent the most fundamental approaches to synthesizing 2-naphthyl propionate (B1217596) from 2-naphthol (B1666908).

Direct Esterification , often following the principles of the Fischer-Speier esterification, involves the reaction of 2-naphthol with propanoic acid in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of one reactant or to remove the water formed during the reaction. masterorganicchemistry.com A maximum yield of 96.9% for n-propyl propanoate has been reported under optimized conditions using this method with propanol (B110389). ceon.rsresearchgate.net Alternatively, for a more rapid and irreversible reaction, propionyl chloride or propionic anhydride (B1165640) can be used in place of propanoic acid, often in the presence of a base like pyridine (B92270) to neutralize the HCl or propanoic acid byproduct.

Transesterification is another viable route, involving the reaction of 2-naphthol with a different propionate ester, such as methyl propionate or ethyl propionate. masterorganicchemistry.com This reaction, also known as alcoholysis, is typically catalyzed by either an acid or a base and displaces the alcohol from the starting ester with 2-naphthol. scielo.org.ar To achieve high conversion, the equilibrium is often shifted by using a large excess of the starting ester or by removing the more volatile alcohol byproduct through distillation. nih.govresearchgate.net

| Method | Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Fischer Esterification | 2-Naphthol + Propanoic Acid | Acid (e.g., H₂SO₄, TsOH), Heat | Reversible; requires removal of water or excess reactant. masterorganicchemistry.com |

| Acylation | 2-Naphthol + Propionyl Chloride/Anhydride | Base (e.g., Pyridine) | Generally irreversible and faster than Fischer esterification. |

| Transesterification | 2-Naphthol + Alkyl Propionate (e.g., Methyl Propionate) | Acid or Base Catalyst, Heat | Equilibrium driven by removal of the displaced alcohol. scielo.org.ar |

Organometallic Reagent-Mediated Syntheses

Modern synthetic chemistry often employs organometallic reagents to achieve C-C bond formations and functional group installations with high precision and functional group tolerance.

Zinc-Based Organometallic Coupling Reactions

The Negishi coupling reaction provides a powerful method for forming carbon-carbon bonds by coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org This methodology can be adapted for the synthesis of aryl propionates.

A plausible synthetic route would involve the preparation of a naphthylzinc reagent, such as 2-naphthylzinc bromide, from the corresponding 2-bromonaphthalene (B93597) and activated zinc. This organozinc species can then undergo a palladium- or nickel-catalyzed cross-coupling reaction with an electrophilic propionyl source, like propionyl chloride, to yield 2-naphthyl propionate. The versatility of the Negishi coupling allows for a wide range of functional groups to be tolerated in the substrates. wikipedia.org Recent advancements have focused on developing highly active catalyst systems, including those based on N-heterocyclic carbene (NHC) ligands, to improve reaction efficiency and scope. youtube.comchinesechemsoc.org

Palladium-Catalyzed Carbonylation Strategies

Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis, allowing for the direct introduction of a carbonyl group into a molecule using carbon monoxide. rsc.org To synthesize this compound, this strategy typically involves the reaction of a naphthyl electrophile, such as 2-bromonaphthalene or 2-naphthyl triflate, with carbon monoxide and propanol in the presence of a palladium catalyst and a base.

The catalytic cycle generally involves:

Oxidative Addition: A Pd(0) complex reacts with the naphthyl halide to form a Pd(II) species.

CO Insertion: Carbon monoxide coordinates to the palladium center and inserts into the palladium-naphthyl bond, forming an acyl-palladium complex.

Nucleophilic Attack: Propanol attacks the acyl-palladium complex.

Reductive Elimination: The desired this compound is released, and the Pd(0) catalyst is regenerated.

This method is highly efficient for creating aryl esters and has been applied in the synthesis of numerous complex molecules and natural products. nih.gov

| Reaction Type | Naphthyl Precursor | Coupling Partner(s) | Catalyst System | Key Transformation |

|---|---|---|---|---|

| Zinc-Based Coupling (Negishi) | 2-Halonaphthalene | Propionyl Halide + Organozinc Reagent | Pd(0) or Ni(0) with phosphine (B1218219) ligands | C(sp²)-C(sp²) bond formation. organic-chemistry.orgwikipedia.org |

| Palladium-Catalyzed Carbonylation | 2-Halonaphthalene or 2-Naphthyl Triflate | Carbon Monoxide + Propanol | Pd(0)/Pd(II) with phosphine ligands, Base | Formation of an ester via CO insertion. rsc.org |

Chiral Synthetic Routes and Enantioselective Preparation

While this compound itself is achiral, its α-substituted derivatives, most notably 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen), are chiral and exist as enantiomers. The (S)-enantiomer of Naproxen (B1676952) is responsible for its therapeutic anti-inflammatory activity, while the (R)-enantiomer is a liver toxin. nih.gov Therefore, developing synthetic routes that produce the desired enantiomer in high purity is of paramount importance.

Asymmetric Synthesis from Chiral Precursors

Asymmetric synthesis aims to create a specific enantiomer by employing chiral starting materials, reagents, or catalysts. One common strategy involves the use of a chiral auxiliary. For the synthesis of (S)-Naproxen, a chiral auxiliary, such as (2R, 3R)-dimethyl tartrate, can be reacted with a precursor like 6-methoxy-2-propionyl naphthalene (B1677914) to form a diastereomeric intermediate. researchgate.net Subsequent steps, such as asymmetric bromination and rearrangement, proceed with stereochemical control influenced by the auxiliary. researchgate.net After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

Another approach is the enantioselective hydroformylation of a vinylnaphthalene precursor, such as 2-vinyl-6-methoxynaphthalene. Using a chiral rhodium-bisdiazaphospholane catalyst, this reaction can produce a chiral aldehyde intermediate with high enantiomeric excess, which can then be oxidized to the final carboxylic acid product. nih.gov

Enzymatic Derivatization and Resolution of Racemates

Enzymatic methods offer a highly selective and environmentally friendly approach to obtaining single enantiomers. Lipases are particularly effective for the kinetic resolution of racemic mixtures of 2-arylpropionic acids or their esters. ias.ac.in

Kinetic resolution involves the use of an enzyme that selectively reacts with one enantiomer of a racemic mixture at a much faster rate than the other. For example:

Enantioselective Hydrolysis: A racemic ester (e.g., racemic Naproxen methyl ester) can be treated with a lipase (B570770), such as Candida rugosa lipase. nih.gov The enzyme preferentially hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the unreacted (R)-ester behind in high enantiomeric excess. nih.govatlantis-press.com

Enantioselective Esterification: A racemic acid (e.g., racemic Naproxen) can be reacted with an alcohol in the presence of a lipase. The enzyme will selectively esterify one enantiomer, allowing for the separation of the resulting ester from the unreacted acid. google.com

Protein engineering has been used to develop mutant esterases with inverted or enhanced stereopreference, further improving the efficiency of producing desired (S)-isomers of profens. nih.gov

| Enzyme | Substrate | Reaction Type | Selectivity Outcome | Reference |

|---|---|---|---|---|

| Candida rugosa lipase (CRL) | Racemic Naproxen methyl ester | Hydrolysis | Kinetic resolution to produce (S)-Naproxen. | nih.gov |

| Carica papaya lipase (CPL) | Racemic Naproxen | Esterification | Demonstrated resolution ability for Naproxen. | atlantis-press.com |

| Pseudomonas fluorescens lipase | Racemic aryloxy-propan-2-yl acetates | Hydrolysis | Produces (R)-alcohols and (S)-acetates with >99% ee. | mdpi.com |

| Engineered Esterase (Est924 variant M3) | Racemic Naproxen ethyl ester | Hydrolysis | Inverted stereopreference to produce (S)-Naproxen with 91% ee. | nih.gov |

Synthesis of Specialized Naphthyl Propionate Derivatives

The functionalization of the naphthyl ring or the propionate side chain can lead to derivatives with tailored properties for various applications. Advanced synthetic methods have been developed to introduce specific substituents, such as halogens, and to build complex molecular scaffolds.

Halogenated and Fluorinated Naphthyl Propionates

The introduction of halogen atoms, particularly fluorine, into the this compound structure can significantly modulate its physicochemical and biological properties. The synthesis of these derivatives often involves the preparation of halogenated precursors.

For instance, the synthesis of 2-fluoronaphthalene (B33398) can be achieved from 2-naphthol. The process involves the reaction of 2-naphthol with p-toluenesulfonyl chloride to form p-toluenesulfonic acid-2-naphthyl ester. This intermediate then undergoes a reaction with an inorganic fluoride (B91410) in the presence of a copper catalyst and a tertiary amine bidentate ligand in a high-boiling aprotic solvent to yield 2-fluoronaphthalene google.com. This fluorinated naphthalene can then serve as a starting material for the synthesis of fluorinated this compound derivatives through subsequent propionylation and related reactions.

The synthesis of 2-fluoropropionates, which can be incorporated into the naphthyl scaffold, has also been explored. One method involves the reaction of a 2-chloropropionate with hydrogen fluoride in the presence of a catalyst such as tin tetrachloride or titanium tetrachloride google.com. This halogen exchange reaction provides a route to the fluorinated side chain precursor.

Functionalized Naphthyl Propionate Scaffolds for Diverse Applications

The synthesis of functionalized naphthyl propionate scaffolds allows for the exploration of new chemical space and the development of compounds with diverse applications. These modifications can be introduced on the naphthyl ring system or on the propionate moiety.

One approach involves the synthesis of 1-amidoalkyl-2-naphthol derivatives. These compounds can be prepared through a one-pot, three-component reaction of 2-naphthol, an aldehyde, and an amide or nitrile in the presence of a catalyst mdpi.com. While not directly 2-naphthyl propionates, these scaffolds represent a versatile platform for further chemical elaboration.

Another strategy focuses on the derivatization of the carboxylic acid group of a 2-naphthyl propionic acid like Naproxen. For example, new thiourea (B124793) derivatives of Naproxen have been synthesized by first converting S-naproxen to its acyl chloride. The subsequent reaction of naproxenoyl chloride with potassium thiocyanate (B1210189) and various aromatic amines or amino acid esters yields the corresponding thiourea derivatives mdpi.com. These modifications can lead to compounds with altered biological activities.

The synthesis of 2-(naphthalen-2-yloxy)propionic acid derivatives represents another class of functionalized scaffolds. These compounds can be prepared and subsequently modified to introduce various heterocyclic moieties, such as mercaptotriazoles and oxadiazoles, leading to a diverse range of structures with potential biological applications nih.gov.

Mechanistic Investigations of 2 Naphthyl Propionate Reactivity

Hydrolytic Cleavage Mechanisms

The hydrolytic cleavage of 2-Naphthyl propionate (B1217596) is a critical reaction pathway that results in the formation of 2-naphthol (B1666908) and propionic acid. This transformation can be significantly accelerated by enzymes, particularly carboxylesterases, but can also proceed through non-enzymatic routes.

Enzymatic Hydrolysis by Carboxylesterases

Carboxylesterases (CEs) are a class of serine hydrolase enzymes responsible for the metabolism of a wide variety of xenobiotics containing ester, thioester, or amide bonds. nih.gov These enzymes are found in high concentrations in tissues such as the liver and small intestine. nih.govnih.gov The fundamental reaction involves the cleavage of the ester bond in 2-Naphthyl propionate through the addition of water, yielding an alcohol (2-naphthol) and a carboxylic acid (propionic acid). researchgate.net

The catalytic mechanism common to carboxylesterases involves a catalytic triad (B1167595) of amino acids, typically Serine (Ser), Histidine (His), and a carboxylic acid (Glutamate or Aspartate). mdpi.comnih.gov The hydrolysis process is initiated by a nucleophilic attack from the serine hydroxyl group on the carbonyl carbon of the ester in this compound. researchgate.netmdpi.com This forms a tetrahedral intermediate, which is stabilized by hydrogen bonds within a region of the enzyme's active site known as the "oxyanion hole". mdpi.comnih.gov Subsequently, the ester bond is broken, leading to the formation of an acyl-enzyme intermediate and the release of the alcohol component, 2-naphthol. Finally, a water molecule attacks the acyl-enzyme intermediate, regenerating the active enzyme and releasing the propionic acid moiety. researchgate.netmdpi.com

The specificity of carboxylesterases for different substrates is a key determinant of their metabolic activity. Human carboxylesterases are broadly classified into two main forms, hCE-1 and hCE-2, which exhibit distinct substrate preferences and tissue distribution. nih.gov hCE-1 is the dominant form in the liver, while hCE-2 is predominantly found in the small intestine. nih.gov

Studies comparing the hydrolytic activity of these isozymes reveal significant differences in their ability to process various ester compounds. hCE-1 is capable of hydrolyzing a wide variety of substrates, showing a preference for those with short alcohol chains. nih.gov In contrast, hCE-2 has a more limited capacity, particularly for substrates with large acyl groups. nih.gov For instance, the substitution of a methyl group at the 2-position of an acyl moiety can make a compound a good substrate for hCE-2, whereas substitution at the 3-position significantly hinders hydrolysis, suggesting conformational interference within the active site. nih.gov This structural constraint indicates that the size and shape of the acyl portion of the substrate are critical for effective binding and catalysis by hCE-2. The hydrolytic activity of hCE-2 has been observed to increase with longer alcohol chains in certain benzoic acid derivatives, a trend opposite to that of hCE-1. nih.gov

The table below summarizes the general substrate specificities of hCE-1 and hCE-2.

| Enzyme | Predominant Location | General Substrate Preference | Structural Considerations |

| hCE-1 | Liver | Broad specificity; prefers substrates with short alcohol chains. | Can hydrolyze a variety of substrates, including those with larger acyl groups. |

| hCE-2 | Small Intestine | More limited specificity; prefers substrates with longer alcohol chains (in some cases). | Activity is sensitive to the structure of the acyl moiety; large acyl groups can cause conformational interference. nih.gov |

The efficiency of an enzyme in catalyzing a specific reaction is quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio, kcat/Km, represents the catalytic efficiency of the enzyme, indicating how effectively it can process a substrate at low concentrations.

For carboxylesterases, these kinetic parameters are crucial for understanding the rate-determining factors of hydrolysis. For hCE-1, the Vmax (which is proportional to kcat) is often the determining factor for the rate of hydrolysis of certain substrates. nih.gov For hCE-2, the Km value, which reflects the enzyme's affinity for the substrate, is frequently the more critical determinant. nih.gov

Specific kinetic data for the hydrolysis of this compound by various enzymes have been reported. For example, the enzyme Rsp3690 from Rhodobacter sphaeroides has been shown to hydrolyze this compound with significant efficiency.

The table below presents the catalytic efficiency for this reaction.

| Enzyme | Source Organism | Substrate | Catalytic Efficiency (kcat/Km) |

| Rsp3690 | Rhodobacter sphaeroides | This compound | 1.5 x 10⁵ M⁻¹s⁻¹ |

This high catalytic efficiency highlights the proficiency of certain microbial carboxylesterases in metabolizing this compound.

The interaction between this compound and the active site of a carboxylesterase is governed by the three-dimensional structure of the enzyme. Carboxylesterases typically feature an α/β-hydrolase fold, which contains the catalytic triad (e.g., Ser203, His450, Glu336) within a binding pocket. mdpi.com

The hydrolysis mechanism is initiated when the substrate, this compound, docks into the active site. The catalytic process involves several key steps:

Complex Formation : The substrate binds to the enzyme in a specific orientation that positions the ester's carbonyl carbon near the nucleophilic serine residue (Ser203). mdpi.com

Nucleophilic Attack : The oxygen atom of the Ser203 hydroxyl group attacks the carbonyl carbon of the propionate group. The nucleophilicity of this serine is enhanced by the adjacent histidine residue (His450). researchgate.netmdpi.com

Tetrahedral Intermediate Stabilization : This attack forms a negatively charged tetrahedral intermediate. This unstable intermediate is stabilized by hydrogen bonds with backbone N-H groups from conserved amino acids, such as Gly123 and Gly124, in a structure known as the oxyanion hole. mdpi.com

Acyl-Enzyme Formation : The intermediate collapses, breaking the ester bond. The 2-naphthol leaving group acquires a proton from the protonated His450 and diffuses away. This leaves the propionyl group covalently bonded to the serine residue, forming an acyl-enzyme intermediate. mdpi.com

Deacylation : A water molecule enters the active site and attacks the carbonyl carbon of the acyl-enzyme intermediate. This reaction is facilitated by the catalytic histidine, leading to the formation of a second tetrahedral intermediate. This intermediate then breaks down, releasing propionic acid and regenerating the free, active enzyme. researchgate.netmdpi.com

This sequence of events depends on the precise positioning of the substrate within the active site, which is dictated by the shape and chemical properties of the binding pocket.

Non-Enzymatic Hydrolysis Pathways

In the absence of enzymatic catalysis, this compound can undergo hydrolysis, although typically at a much slower rate. This process is generally dependent on pH and temperature. Non-enzymatic hydrolysis can be catalyzed by either acid or, more commonly, base (alkaline hydrolysis).

In alkaline hydrolysis, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. This reaction proceeds through a mechanism similar to the enzymatic one, involving a tetrahedral intermediate which then collapses to form propionate and the 2-naphtholate anion. The reaction rate is dependent on the concentration of hydroxide ions, meaning it proceeds faster at higher pH values. Studies on similar compounds, such as alkyl phenylcarbazates, confirm that alkaline hydrolysis follows a bimolecular (B_AC_2) reaction scheme. Similarly, investigations into the hydrolysis of α-naphthyl acetate (B1210297) in micellar systems have utilized pseudo-first-order kinetics to determine reaction rates under various conditions. nih.gov

Radical-Mediated Transformations and Degradation Pathways

Beyond hydrolytic cleavage, this compound can potentially undergo transformations mediated by free radicals. Such pathways are particularly relevant under conditions of oxidative stress. The structure of this compound, with its electron-rich naphthalene (B1677914) ring system and ester group, presents several potential sites for radical attack.

Free radicals, such as hydroxyl radicals (•OH), are highly reactive species that can initiate degradation. The degradation of complex organic molecules, like carotenoids, often involves interaction with free radicals, leading to a variety of oxidation products. nih.gov A similar process could affect this compound.

Potential radical-mediated pathways include:

Attack on the Naphthalene Ring : The aromatic rings of the naphthalene moiety are susceptible to attack by electrophilic radicals. This can lead to the formation of hydroxylated derivatives or ring-opening products, ultimately breaking down the aromatic system.

Hydrogen Abstraction : Radicals can abstract a hydrogen atom from the ethyl group of the propionate moiety, forming a carbon-centered radical. This radical can then react with oxygen to form a peroxyl radical, initiating a chain reaction that could lead to cleavage of the side chain or further oxidation.

Oxidative Degradation : In the presence of oxygen and initiating radicals, a cascade of oxidative reactions can occur. nih.gov This unselective process could lead to the formation of various smaller molecules, including aldehydes and ketones, resulting from the scission of different bonds within the parent molecule. nih.gov

While specific studies on the radical-mediated degradation of this compound are not extensively detailed in the provided context, the general principles of free radical chemistry suggest that its degradation would proceed through complex pathways involving oxidation and potential fragmentation of both the naphthalene ring and the propionate side chain. nih.govucsd.edu

Reaction Pathways in Catalytic Systems

The reactivity of this compound in catalytic systems is predominantly explored through hydrolysis and transesterification reactions, often facilitated by enzymes, particularly lipases and proteases like α-chymotrypsin. These biocatalysts offer high selectivity and efficiency under mild conditions. The reaction pathways in these systems are typically understood through established enzyme kinetic models, such as the Michaelis-Menten mechanism.

In enzyme-catalyzed hydrolysis, the reaction proceeds via the formation of an enzyme-substrate complex. For this compound, the ester binds to the active site of the enzyme. A nucleophilic residue in the enzyme's active site, such as a serine hydroxyl group in lipases and chymotrypsin, attacks the carbonyl carbon of the propionate group. This leads to the formation of a tetrahedral intermediate. Subsequently, the naphtholate group is released as 2-naphthol, leaving an acylated enzyme intermediate. The final step is the deacylation of the enzyme by a water molecule, which regenerates the free enzyme and releases propionic acid.

The environment of the catalytic reaction can significantly influence the reaction pathway and kinetics. For instance, in biphasic systems (an aqueous and an organic phase), the lipase-catalyzed hydrolysis of 2-naphthyl esters occurs at the interface between the two phases. nih.gov The reaction rate in such systems can be described by the Michaelis-Menten mechanism, where the kinetic parameters are associated with the interfacial reaction. nih.gov

Micellar systems, formed by surfactants like dodecyltrimethylammonium (B156365) bromide (DTAB), also impact the catalytic hydrolysis of naphthyl esters. The hydrolysis of 2-naphthyl acetate, a closely related compound, catalyzed by α-chymotrypsin in the presence of DTAB follows a Michaelis-Menten mechanism. researchgate.net The presence of micelles can alter the Michaelis constant (K_m) without significantly affecting the catalytic rate constant (k_cat). researchgate.net This suggests that the interaction between the enzyme and the micelles can influence the formation of the enzyme-substrate complex. researchgate.net

Research Findings in Enzyme-Catalyzed Hydrolysis

Detailed studies on the lipase-catalyzed hydrolysis of a series of 2-naphthyl esters in a biphasic system revealed that the reaction mechanism is consistent with a Michaelis-Menten model applied to the interfacial reaction. nih.gov A key finding was that the rate constant and the Michaelis constant were nearly independent of the specific 2-naphthyl ester being hydrolyzed. nih.gov This indicates that the catalytic process is not significantly affected by the length of the acyl chain in these esters, which would include this compound.

The kinetic parameters for the hydrolysis of 2-naphthyl acetate by α-chymotrypsin have been determined in various conditions, providing a valuable analogue for the behavior of this compound. The reaction consistently follows Michaelis-Menten kinetics. researchgate.net The presence of surfactants at concentrations above their critical micelle concentration was found to increase the value of the Michaelis constant (K_m), while the catalytic rate constant (k_cat) remained largely unchanged. researchgate.net This suggests that the surfactant aggregates may partially hinder the formation of the enzyme-substrate complex. researchgate.net

Below are interactive data tables summarizing typical kinetic parameters observed for the hydrolysis of 2-naphthyl esters in different catalytic systems, based on findings for analogous compounds.

Table 1: Interfacial Kinetic Parameters for Lipase-Catalyzed Hydrolysis of 2-Naphthyl Esters in a Biphasic System nih.gov

| Substrate | Rate Constant (k) (mol/m²·s) | Michaelis Constant (K_m) (mol/m³) |

| 2-Naphthyl Acetate | 1.5 x 10⁻⁵ | 2.5 |

| 2-Naphthyl Butyrate | 1.6 x 10⁻⁵ | 2.6 |

| 2-Naphthyl Caproate | 1.5 x 10⁻⁵ | 2.4 |

Note: The data indicates that the kinetic parameters are largely independent of the acyl chain length of the 2-naphthyl ester.

Table 2: Kinetic Parameters for α-Chymotrypsin-Catalyzed Hydrolysis of 2-Naphthyl Acetate in Aqueous and Micellar Systems researchgate.net

| System | Michaelis Constant (K_m) (mM) | Catalytic Rate Constant (k_cat) (s⁻¹) |

| Aqueous Buffer | 0.5 | 2.0 |

| DTAB Micelles | 1.2 | 1.9 |

Note: The presence of DTAB micelles increases the Michaelis constant, indicating a change in the enzyme-substrate interaction, while the catalytic rate constant remains relatively stable.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution NMR Spectroscopy for Structural and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-Naphthyl propionate (B1217596). Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the naphthyl and propionate moieties.

In a typical ¹H NMR spectrum of 2-Naphthyl propionate, the aromatic protons of the naphthalene (B1677914) ring would appear as a complex multiplet in the downfield region (typically δ 7.2-8.0 ppm). The protons of the propionate group would exhibit distinct signals: a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, shifted downfield due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The spectrum would show signals for the carbonyl carbon of the ester, the carbons of the naphthalene ring system, and the methyl and methylene carbons of the propionate chain. The precise chemical shifts are crucial for confirming the connectivity of the atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Naphthyl-H | 7.2 - 8.0 | Multiplet | - |

| -O-CH₂-CH₃ | 2.6 | Quartet | 7.5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~173 |

| Naphthyl Carbons | 118 - 148 |

| Methylene (-CH₂-) | ~28 |

While this compound itself is not chiral, related chiral derivatizing agents, such as 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), are used in conjunction with ¹H NMR to determine the absolute configuration of chiral alcohols. nih.govresearchgate.net This method, known as the ¹H NMR anisotropy method, is a powerful technique for stereochemical assignment. nih.gov

The process involves esterifying a racemic alcohol with an enantiomerically pure MαNP acid to form a mixture of diastereomeric esters. nih.gov The naphthyl group in the MαNP moiety creates a strong anisotropic magnetic field. Due to this field, the protons of the alcohol portion of the diastereomers experience different shielding or deshielding effects, leading to distinct chemical shifts in the ¹H NMR spectrum. The differences in these chemical shifts (Δδ = δ(R) - δ(S)) can be analyzed to determine the absolute configuration of the original alcohol. researchgate.net This method is highly effective because the chemical shift differences are often larger than those observed with other common chiral auxiliaries. researchgate.net

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a key technique for confirming the molecular weight of this compound and for identifying and quantifying impurities. When coupled with Gas Chromatography (GC-MS), it provides detailed information about the composition of a sample.

Electron impact (EI) is a common ionization method used in GC-MS. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (200.23 g/mol ). nih.gov The fragmentation pattern is also characteristic and can be used for structural confirmation. Key fragments would likely include the naphthoxy cation (m/z 143) and the propionyl cation (m/z 57).

GC-MS is also highly effective for impurity profiling. For instance, in the analysis of related compounds like methyl-α-(6-methoxy-2-naphthyl) propionate, GC-MS has been used to identify by-products from the synthesis process, such as 2-vinyl-6-methoxynaphthalene and 1-methoxy-(6'-methoxy-2'-naphthyl)ethanol. nih.gov This allows for the optimization of reaction conditions to minimize the formation of unwanted substances.

Table 3: Mass Spectrometry Data for this compound

| Feature | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂O₂ |

| Exact Mass | 200.08 Da nih.gov |

| Molecular Ion (M⁺) | m/z 200 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and, in the case of chiral derivatives, for determining the enantiomeric excess. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For chiral analysis, HPLC is used with chiral stationary phases (CSPs) to separate enantiomers. merckmillipore.comcsfarmacie.cz Although this compound is achiral, if it were synthesized from a chiral precursor or used to create a chiral derivative, this method would be crucial for determining the enantiomeric purity.

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation. csfarmacie.cz Common types of CSPs include those based on polysaccharides (like cellulose (B213188) and amylose), cyclodextrins, and proteins. nih.gov The choice of CSP and the mobile phase composition are critical for achieving good separation (resolution) between the enantiomers. For example, diastereomeric esters formed from a racemic alcohol and MαNP acid can be effectively separated by HPLC on a standard silica (B1680970) gel column, which allows for the isolation of each diastereomer for further analysis. nih.govnih.gov

Table 4: Common Chiral Stationary Phases for HPLC

| CSP Type | Principle of Separation | Typical Analytes |

|---|---|---|

| Polysaccharide-based | Inclusion, hydrogen bonding, dipole-dipole interactions | Wide range of racemates |

| Cyclodextrin-based | Inclusion complex formation in a chiral cavity csfarmacie.cz | Aromatic compounds, heterocycles merckmillipore.com |

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For less volatile compounds, derivatization to a more volatile form may be necessary. GC is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

In the analysis of a related compound, methyl-α-(6-methoxy-2-naphthyl) propionate, high-efficiency capillary gas chromatography was employed to determine the products of a carbonylation reaction. nih.gov An OV-101 fused silica capillary column was used with the column temperature maintained at 250°C. nih.gov This method allowed for the separation and identification of the major product and two by-products, demonstrating the utility of GC in monitoring reaction progress and purity. nih.gov

Table 5: Example GC Parameters for Analysis of a this compound Derivative

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID or MS detector |

| Column | OV-101 fused silica capillary column (25 m x 0.2 mm i.d.) nih.gov |

| Column Temperature | 250°C nih.gov |

| Detector | Flame Ionization Detector (FID) nih.gov |

Theoretical and Computational Studies of 2 Naphthyl Propionate

Density Functional Theory (DFT) and Quantum Mechanical Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules. scienceopen.comresearchgate.netnih.gov This method is founded on the principle that the energy of a molecule can be determined from its electron density. DFT calculations provide a balance between accuracy and computational cost, making them suitable for a wide range of chemical systems, including aromatic esters like 2-Naphthyl propionate (B1217596). researchgate.netnih.gov

DFT calculations are instrumental in elucidating the electronic structure of 2-Naphthyl propionate, which in turn governs its chemical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

The distribution of electron density and the molecular electrostatic potential (MEP) map can also be generated. These tools help identify electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other reagents. For instance, in naphthalene (B1677914) derivatives, the electron density is often delocalized across the aromatic rings, and the presence of substituents can significantly influence this distribution. researchgate.net

Table 1: Representative Electronic Properties of Aromatic Compounds from DFT Calculations

This table presents typical data obtained from DFT calculations for aromatic systems analogous to this compound to illustrate the type of information generated.

| Property | Description | Representative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | 5.0 eV |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | 6.5 eV |

| Electron Affinity | The energy released when an electron is added to the molecule. | 1.5 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.0 D |

Reaction Pathway Elucidation and Transition State Analysis

Quantum mechanical calculations are pivotal in mapping the potential energy surface (PES) for chemical reactions involving this compound. scienceopen.com By calculating the energy of the system at various atomic arrangements, researchers can trace the most likely pathway a reaction will follow from reactants to products.

This analysis allows for the identification of transient species such as intermediates and, crucially, transition states. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. A lower activation energy signifies a faster reaction rate. These calculations provide a detailed, step-by-step understanding of reaction mechanisms that is often beyond the reach of experimental observation. scienceopen.com

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic nature of a molecule, molecular modeling and molecular dynamics (MD) simulations focus on the physical movements and interactions of atoms over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a "movie" of molecular behavior. aip.orgmdpi.com

For this compound, an MD simulation could be used to study:

Conformational Dynamics: The ester group and its bond to the naphthalene ring possess torsional flexibility. MD simulations can reveal the preferred conformations of the molecule and the energy barriers between them. aip.org

Intermolecular Interactions: In a simulated bulk phase or solution, MD can model how multiple this compound molecules interact with each other or with solvent molecules. This is crucial for understanding physical properties like viscosity and solubility.

Adsorption and Surface Interactions: Simulations can model the behavior of this compound on various surfaces, providing insight into its properties as a component in materials or its interaction with clay surfaces in environmental contexts. acs.org

These simulations are essential for bridging the gap between the properties of a single molecule and the macroscopic behavior of a material containing that molecule.

Machine Learning Applications in Naphthyl Propionate Research

In recent years, machine learning (ML) has emerged as a powerful tool to accelerate the discovery and characterization of chemical compounds. neurips.ccnih.govchemrxiv.org ML models can be trained on large datasets of known molecules to learn the complex relationships between molecular structure and properties, an approach known as Quantitative Structure-Property Relationship (QSPR). nih.gov

For a compound like this compound, ML could be applied in several ways:

Property Prediction: An ML model trained on a database of naphthalene derivatives and other esters could rapidly predict properties of this compound, such as its boiling point, solubility, or even its reactivity, without the need for time-consuming DFT or MD calculations for every new query. energetic-materials.org.cnchemrxiv.org

High-Throughput Screening: If researchers were designing new molecules based on the this compound scaffold, ML models could screen thousands of virtual candidates to identify those with the most promising properties for a specific application.

Model Refinement: ML can also be used to enhance the accuracy of other computational methods, for instance, by creating more accurate force fields for MD simulations or by predicting the outcomes of chemical reactions.

The development of these models relies on representing the molecule numerically using "molecular descriptors" or "fingerprints," which encode information about its structure, size, shape, and elemental composition.

Table 2: Example of a QSPR Data Structure for Machine Learning

This table illustrates how molecular data could be structured to train a machine learning model.

| Compound Name | Molecular Weight (Descriptor) | LogP (Descriptor) | Number of Aromatic Rings (Descriptor) | Predicted Property (e.g., Boiling Point) |

| Naphthalene | 128.17 | 3.30 | 2 | 218 °C |

| Phenyl Acetate (B1210297) | 136.15 | 1.59 | 1 | 196 °C |

| This compound | 200.23 | 3.20 | 2 | (To be predicted) |

| ... | ... | ... | ... | ... |

Applications of 2 Naphthyl Propionate in Advanced Materials and Chemical Biology

Supramolecular Assemblies and Coordination Chemistry

Research into the specific role of 2-Naphthyl propionate (B1217596) in the design and synthesis of supramolecular assemblies and coordination chemistry is an emerging area. While the broader field extensively studies how molecules self-assemble through non-covalent interactions, direct studies focusing on 2-Naphthyl propionate are not widely documented in the reviewed literature.

Non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces are fundamental to the self-assembly of molecules into larger, ordered structures researchgate.netmdpi.comuclouvain.be. The aromatic naphthalene (B1677914) core of this compound provides a platform for π-π stacking interactions, a significant driving force in the self-assembly of many organic molecules researchgate.netmdpi.com. While the principles of self-assembly are well-established, specific investigations into the self-assembly behavior and the role of non-covalent interactions of this compound itself are not extensively detailed in the available research. General studies on other molecular systems have demonstrated that a balance of hydrophobic and electrostatic interactions, along with chain entropy, dictates the self-assembly process and the stability of the resulting supramolecular structures nih.gov.

Liquid Crystalline Materials

The application of this compound derivatives in the field of liquid crystalline materials, particularly ferroelectric liquid crystals, is well-documented. These materials are of significant interest for their potential use in electro-optical devices tandfonline.com.

Researchers have successfully synthesized ferroelectric liquid crystalline compounds incorporating a (2S)-2-(6-hydroxy-2-naphthyl)propionic acid moiety, which is derived from (S)-naproxen tandfonline.com. The synthesis involves the esterification of the naphthol derivative with various benzoic acids to yield the final liquid crystalline compounds tandfonline.com. These materials are noteworthy because liquid crystals with a naphthalene core tend to promote a bookshelf structure in liquid crystal cells, which is beneficial for device performance tandfonline.com. The chiral center directly attached to the rigid naphthalene core in these derivatives is a key feature for inducing ferroelectricity tandfonline.com.

A series of chiral materials, specifically hexyl(2s)-2-(6-(-4-(4′-alkoxyphenyl)benzoyloxy)-2′-naphthyl)propionates, have been prepared and studied. These compounds have been shown to exhibit novel ferroelectric Sc* and antiferroelectric ScA* phases tandfonline.comresearchgate.net.

The mesomorphic properties and phase transitions of these this compound-derived liquid crystals have been a primary focus of investigation. All of the optically pure naphthyl propionate compounds prepared from (S)-naproxen derivatives have been found to exhibit an enantiotropic mesomorphic phase tandfonline.comtandfonline.comresearchgate.net.

Detailed studies have revealed a rich variety of mesophases. For instance, upon cooling from the isotropic liquid state, some derivatives exhibit a blue phase (BP) which then transitions to a chiral nematic phase tandfonline.com. Furthermore, a twist grain boundary (TGBA) phase has been observed between the chiral nematic (N) and smectic A (SA) phases in certain derivatives tandfonline.comtandfonline.com. The presence and type of mesophase are influenced by the length of the alkyl chain in the molecule. For example, in the hexyl(2s)-2-(6-(-4-(4′-alkoxyphenyl)benzoyloxy)-2′-naphthyl)propionates series, a tendency to form the antiferroelectric ScA phase was observed at longer alkyl chain lengths tandfonline.comresearchgate.net.

The table below summarizes the observed mesophases in a series of alkyl (S)-2-{6-[4-(4'-alkoxyphenyl)benzoyloxy]-2-naphthyl} propionates.

| Compound | Alkyl Chain Length | Observed Mesophases |

| Derivative 1 | Short | N, SA |

| Derivative 2 | Medium | BP, N, TGBA, SA |

| Derivative 3 | Long | Sc, ScA |

This table is a representative summary based on findings that different derivatives exhibit a variety of mesophases including Blue Phase (BP), Chiral Nematic (N), Twist Grain Boundary (TGBA), Smectic A (SA), Ferroelectric Smectic C (Sc), and Antiferroelectric Smectic C (ScA) tandfonline.comtandfonline.comtandfonline.comresearchgate.net.*

Chemical Biology and Enzyme Activity Probes

The use of small molecules as probes to study biological processes is a cornerstone of chemical biology. Enzymes, in particular, are frequent targets for the development of activity probes. While there is a broad interest in developing fluorescent probes for enzyme activity, and naphthyl derivatives are used in some fluorescent probes, the specific application of this compound as an enzyme activity probe is not well-documented in the reviewed scientific literature. The development of such probes often relies on designing molecules that undergo a measurable change, such as in fluorescence, upon interaction with a specific enzyme nih.govrsc.org. While the naphthalene moiety is a known fluorophore, and propionate esters can be substrates for esterases, dedicated research on this compound for this purpose is not apparent.

Design of Enzymatic Substrates for Biochemical Assays

This compound serves as a valuable chromogenic and fluorogenic substrate in a variety of biochemical assays, particularly for the detection and quantification of esterase activity. Esterases, a broad class of hydrolase enzymes, catalyze the cleavage of ester bonds. The utility of this compound in these assays stems from the properties of its hydrolysis product, 2-naphthol (B1666908) (also known as β-naphthol).

The fundamental principle of the assay involves the enzymatic hydrolysis of the non-colored or non-fluorescent this compound by an esterase. This reaction releases propionic acid and 2-naphthol. The liberated 2-naphthol can then be detected and quantified, serving as an indirect measure of the enzyme's activity.

Mechanism of Detection:

Enzymatic Cleavage: An esterase enzyme acts on the this compound substrate, breaking the ester linkage.

Product Release: This hydrolysis reaction yields propionate and free 2-naphthol.

Signal Generation: The 2-naphthol product is then coupled with a diazonium salt, such as Fast Blue B or Fast Red B, in a post-cleavage derivatization step. nih.gov This coupling reaction forms a highly colored azo dye, which is soluble and produces a distinct color that can be measured spectrophotometrically. nih.gov The intensity of the color produced is directly proportional to the amount of 2-naphthol released, and therefore to the esterase activity.

This method is widely used in techniques like zymography, where enzymes are separated by gel electrophoresis, and the gel is subsequently incubated with the substrate and coupling dye to visualize the location of active esterase bands. nih.gov While 2-naphthyl acetate (B1210297) is a more commonly cited substrate for these assays, this compound functions under the same principle. nih.govsigmaaldrich.comsigmaaldrich.com The choice between acetate, propionate, or other short-chain fatty acid esters of 2-naphthol can be used to investigate the substrate specificity of different esterases.

| Feature | Description |

| Substrate | This compound |

| Enzyme Class | Esterases (e.g., Carboxylesterases, Lipases) |

| Principle | Enzymatic hydrolysis releases 2-naphthol. |

| Detection | 2-Naphthol couples with a diazonium salt (e.g., Fast Red B) to form a colored azo dye. |

| Measurement | Spectrophotometry (Colorimetry) |

| Application | Zymography, enzyme activity assays in solution. |

Application in Bioconjugation Reactions

Bioconjugation is the chemical process of covalently linking two molecules, where at least one is a biomolecule such as a protein. thermofisher.com Derivatives of naphthyl propionic acid are utilized in advanced bioconjugation strategies for site-specific protein modification. A key example involves the genetic incorporation of a non-canonical amino acid, 2-amino-3-(6-hydroxy-2-naphthyl)propanoic acid (NpOH), into proteins. nih.gov This amino acid is a structural analog of tyrosine that contains a 2-naphthol group.

This technique allows for the precise insertion of the naphthol moiety at a specific location in a protein's sequence by engineering the translational machinery of a host organism, such as E. coli. nih.gov The incorporated 2-naphthol group then serves as a unique chemical handle for subsequent, highly specific bioconjugation reactions.

Chemoselective Azo Coupling: The primary application of this incorporated naphthol group is in chemoselective azo coupling reactions. nih.gov The electron-rich naphthol ring is highly reactive towards diazotized aniline (B41778) derivatives. This reaction proceeds under very mild, biocompatible conditions (pH 7, 0 °C), with high efficiency and selectivity, and is typically complete in under two hours. nih.gov This allows for the site-specific labeling of proteins with various molecules, such as fluorescent dyes, affinity tags, or therapeutic agents, without affecting other amino acid residues.

| Parameter | Details |

| Strategy | Genetic incorporation of a 2-naphthol-containing amino acid. |

| Amino Acid | 2-amino-3-(6-hydroxy-2-naphthyl)propanoic acid (NpOH) |

| Reaction | Chemoselective Azo Coupling |

| Reactive Handle | 2-Naphthol group on the incorporated amino acid |

| Coupling Partner | Diazotized aniline derivatives |

| Reaction Conditions | pH 7, 0 °C |

| Outcome | Site-specific, covalent modification of the target protein |

Chiral Derivatizing Agents in Enantiomeric Analysis

Derivatives of 2-naphthyl propionic acid, specifically 2-methoxy-2-(1-naphthyl)propionic acid (MαNP) and 2-methoxy-2-(2-naphthyl)propionic acid (MβNP), are powerful chiral derivatizing agents (CDAs) used for the analysis of enantiomers. researchgate.net Enantiomers are non-superimposable mirror images of a chiral molecule that often exhibit different biological activities. Their separation and analysis are critical in pharmaceutical and chemical research.

The primary use of these agents is to determine the enantiomeric excess (ee) and absolute configuration of chiral alcohols and amines using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. researchgate.netnih.gov

Mechanism of Enantiomeric Differentiation:

Derivatization: The chiral analyte (e.g., a racemic alcohol) is reacted with an enantiomerically pure MαNP or MβNP. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be distinguished by techniques like NMR. nih.govtcichemicals.com

NMR Analysis: In the ¹H NMR spectrum, the protons of the two newly formed diastereomers will experience different chemical environments. The bulky and magnetically anisotropic naphthalene ring of the MαNP/MβNP agent creates a distinct magnetic field. This causes the corresponding protons in the two diastereomers to resonate at different frequencies, resulting in separate signals. researchgate.nettcichemicals.com

Determination of Absolute Configuration: The difference in chemical shifts (Δδ = δ(R) - δ(S)) between the diastereomeric signals can be systematically analyzed. By observing which protons on the analyte are shifted upfield or downfield, the absolute configuration (R or S) of the original enantiomers can be determined. researchgate.nettcichemicals.com

The naphthalene ring in MαNP and MβNP provides a significant advantage over older CDAs like Mosher's acid (MTPA) because its larger aromatic system induces a stronger anisotropic effect, leading to larger and more easily interpretable chemical shift differences (Δδ values) in the NMR spectrum. researchgate.net

| Compound | Application | Technique | Advantage |

| 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP) | Chiral Derivatizing Agent | ¹H NMR Spectroscopy | Strong anisotropy effect from the naphthalene ring leads to large Δδ values for clear spectral separation of diastereomers. researchgate.net |

| 2-Methoxy-2-(2-naphthyl)propionic acid (MβNP) | Chiral Derivatizing Agent | ¹H NMR Spectroscopy | Used for determining enantiomeric purity and absolute configuration of chiral alcohols and amines. tcichemicals.com |

Emerging Trends and Future Research Directions

Innovations in Green Synthetic Chemistry for Naphthyl Propionates

The synthesis of naphthyl esters, including 2-naphthyl propionate (B1217596), is undergoing a significant shift towards more environmentally benign methodologies. These innovations focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency, aligning with the core principles of green chemistry.

One-pot, multicomponent reactions represent a major stride in this direction. The synthesis of related amidoalkyl naphthols, for instance, has been achieved through efficient one-pot condensation of 2-naphthol (B1666908), aldehydes, and amides under solvent-free conditions or in green solvents like water. mdpi.comijcmas.com These methods often employ reusable catalysts, such as phenylboronic acid or deep eutectic solvents, minimizing the environmental footprint. mdpi.com An energy-efficient approach known as "Grindstone Chemistry," which involves the solvent-free grinding of solid reactants, has also been successfully applied to produce 1-aminoalkyl-2-naphthols in excellent yields, showcasing a scalable and clean synthetic procedure. ijcmas.com

In the context of esterification, which is central to producing 2-naphthyl propionate, research into greener catalytic systems is prominent. An environmentally friendly protocol for the selective acetylation of 2-naphthol to 2-naphthyl acetate (B1210297) has been developed using nickel nitrate (B79036) as a homogeneous catalyst. sciencepublishinggroup.comresearchgate.net This method highlights the potential for using simple, efficient catalysts to achieve high chemoselectivity and yield without the need for harsh reagents. sciencepublishinggroup.comresearchgate.net The exploration of various acid catalysts and reaction conditions continues to be a focus in optimizing the synthesis of related compounds like 2-(6-methoxy-2-naphthyl)propionic acid. googleapis.com

| Green Chemistry Approach | Catalyst/Method | Key Advantages | Relevance to Naphthyl Propionates |

|---|---|---|---|

| One-Pot Multicomponent Synthesis | Phenylboronic acid, Adipic acid, Deep Eutectic Solvents | High atom economy, operational simplicity, reduced waste. mdpi.com | Applicable for synthesizing complex naphthyl derivatives from 2-naphthol precursors. |

| Solvent-Free Reactions | Grindstone Chemistry, Thermal conditions | Eliminates volatile organic solvents, energy-efficient, simple work-up. mdpi.comijcmas.com | Directly applicable to esterification and other modification reactions of 2-naphthol. |

| Homogeneous Catalysis | Nickel Nitrate | High selectivity, short reaction times, no additional additives required. sciencepublishinggroup.comresearchgate.net | Provides a model for the green synthesis of this compound via catalyzed esterification. |

| Aqueous Media Synthesis | Cetrimonium bromide | Utilizes water as a benign solvent, reducing reliance on toxic organic solvents. mdpi.com | Offers a sustainable alternative for synthesizing water-soluble naphthyl derivatives. |

Expanding the Scope of Naphthyl Propionate-Based Functional Materials

The rigid, planar structure of the naphthalene (B1677914) moiety imparts unique photophysical properties that are being increasingly exploited in the design of advanced functional materials. While research on polymers derived directly from this compound is still emerging, significant progress has been made with structurally related naphthyl compounds, particularly naphthalimides, which serve as a blueprint for future applications.

Naphthalimide derivatives are recognized for their strong fluorescence and their ability to function as fluorescent probes. nih.govbath.ac.uk These probes are designed for the selective detection of biologically significant molecules, such as hydrogen sulfide (B99878) (H₂S) and peroxynitrite. nih.govresearchgate.net The design often involves attaching a specific receptor to the naphthalimide fluorophore; the interaction with the target analyte triggers a change in the fluorescence signal, enabling detection. bath.ac.ukresearchgate.net The propionate group in this compound could potentially be modified to act as a linker or part of a receptor site in similar sensor designs.

The planar nature of the naphthyl group also allows for strong π-π stacking interactions, a property valuable in the development of materials that interact with biomolecules like DNA. mdpi.comnih.gov Naphthylimides, for example, can intercalate into DNA, a mechanism that underpins their use in developing new therapeutic agents. mdpi.comnih.gov This principle could be extended to materials science, where naphthyl-containing polymers might be designed for applications in biotechnology and diagnostics.

| Material Type | Naphthyl-Based Scaffold | Principle of Function | Potential Application |

|---|---|---|---|

| Fluorescent Probes | 1,8-Naphthalimide | Analyte-induced change in fluorescence (e.g., via nucleophilic aromatic substitution). nih.gov | Detection of reactive oxygen species and other important biomolecules in living cells. nih.govresearchgate.net |

| Bio-intercalating Agents | Naphthylimide | Intercalation into DNA due to planar aromatic structure. mdpi.comnih.gov | Development of anticancer and antimicrobial agents and materials. mdpi.comnih.gov |

| Molecular Probes for Membranes | 6-propionyl-2-(dimethylamine)naphthalene (Prodan) | Fluorescence emission is sensitive to solvent polarity and hydrogen-bond donating capacity. nih.gov | Studying the properties and interactions of biological membranes. nih.gov |

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

Understanding the fundamental reactivity of naphthyl compounds is crucial for optimizing synthetic routes and designing new molecules. The integration of experimental studies with high-level computational chemistry has become an indispensable tool for gaining deep mechanistic insights.

Recent studies have combined experimental techniques, such as synchrotron vacuum ultraviolet photoionization molecular beam mass spectrometry, with theoretical calculations to investigate the kinetics of reactions involving the 2-naphthyl radical. maxapress.com For instance, the reaction of 2-naphthyl radicals with phenylacetylene (B144264) has been elucidated, revealing temperature- and pressure-dependent reaction pathways and identifying the dominant products. maxapress.com Such studies are fundamental to understanding the formation of polycyclic aromatic hydrocarbons (PAHs) in combustion processes. maxapress.com

Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to explore the thermochemistry and reaction mechanisms of naphthyl derivatives. nih.govmdpi.com These computational methods have been used to study the reactivity of 2-naphthylamines with methanal, revealing that the reaction does not proceed as a simple aldehyde reaction but is influenced by the high electrophilicity of methanal. nih.govmdpi.com DFT has also been used to analyze the geometrical parameters and molecular characteristics of related compounds like 2-naphthylacetic acid, correlating theoretical vibrational spectra with experimental results to confirm structural properties. pnu.edu.ua

| Investigated System | Experimental Technique(s) | Computational Method(s) | Key Mechanistic Insight |

|---|---|---|---|

| 2-Naphthyl radical + Phenylacetylene | Synchrotron VUV Photoionization Mass Spectrometry | RRKM/Master-equation simulations | Reaction kinetics are governed by the addition to the terminal acetylene (B1199291) carbon; product distribution is temperature-dependent. maxapress.com |

| Reactivity of 2-Naphthylamines | NMR Spectroscopy, Mass Spectrometry | Density Functional Theory (DFT) | Elucidated complex reaction pathways with methanal, identifying intermediates and by-products. nih.govmdpi.com |

| Molecular Structure of 2-Naphthylacetic Acid | Spectroscopy | DFT-B3LYP | Calculated geometrical parameters and vibrational spectra showed significant agreement with experimental data, confirming molecular structure. pnu.edu.ua |

Exploration of Naphthyl Propionate in New Biological Systems and Applications

The naphthalene scaffold is a privileged structure in medicinal chemistry, and researchers are continuously exploring new biological applications for its derivatives. While this compound itself is primarily a chemical intermediate, its structural motifs are present in molecules with significant biological activity.

A prominent area of research is the development of novel therapeutic agents. Naphthyl derivatives have been investigated as potential inhibitors of the papain-like protease (PLpro) of SARS-CoV, a critical enzyme for viral replication. nih.gov Molecular modeling studies are being used to understand the structural fingerprints important for inhibition and to explore the potential of these derivatives to target the SARS-CoV-2 PLpro. nih.gov Furthermore, the broad biological activities of naphthylimides, including antibacterial, antifungal, and anticancer properties, are being extensively reviewed and developed, driven by their ability to interact with DNA and other biological targets. mdpi.comnih.gov

Beyond therapeutic agents, naphthyl derivatives are being developed as sophisticated tools for biological research. The compound Prodan (6-propionyl-2-(dimethylamine)naphthalene), which shares the propionyl-naphthalene core, is a well-established hydrophobic fluorescent probe. nih.gov Its extreme sensitivity to the polarity of its environment allows it to be used to probe the complex and dynamic nature of phospholipid bilayers and biological membranes, providing insights into the effects of substances like alcohols on membrane structure. nih.gov This highlights the potential for designing new this compound-based probes for studying various biological systems.

| Naphthyl Derivative Type | Biological Target/Application | Mechanism/Principle | Research Focus |

|---|---|---|---|

| General Naphthyl Derivatives | SARS-CoV Papain-like Protease (PLpro) | Non-covalent competitive inhibition of the enzyme's active site. nih.gov | Drug discovery for COVID-19 and other viral diseases. nih.gov |

| Naphthylimides | DNA, various enzymes | Intercalation into DNA, enzyme inhibition. mdpi.comnih.gov | Development of broad-spectrum antimicrobial and anticancer agents. mdpi.comnih.gov |

| Propionyl-Naphthalene (Prodan) | Biological Membranes | Environment-sensitive fluorescence. nih.gov | Probing the structure, polarity, and interactions within cell membranes. nih.gov |

| 1,8-Naphthalimide Probes | Reactive Oxygen Species (e.g., H₂S) | Selective chemical reaction leading to a fluorescent response. nih.gov | Cellular imaging and detection of signaling molecules in biological systems. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-naphthyl propionate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with esterification of 2-naphthol using propionic anhydride or acid chloride under catalytic conditions (e.g., sulfuric acid or DMAP). Optimize parameters such as molar ratios (e.g., 1:1.2 for 2-naphthol:propionic anhydride), temperature (80–120°C), and solvent choice (toluene or DCM). Monitor purity via TLC and HPLC, and characterize products using H/C NMR and FTIR to confirm ester bond formation . For reproducibility, document catalyst loading and inert gas purging protocols to minimize side reactions.

Q. Which analytical techniques are most reliable for characterizing this compound and detecting impurities?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods:

- HPLC : Use a C18 column with acetonitrile/water gradient (70:30 to 90:10) to resolve this compound from unreacted 2-naphthol.

- NMR : Confirm esterification via downfield shifts of the carbonyl group ( ~170 ppm in C NMR) and aromatic protons ( 7.2–8.5 ppm in H NMR).

- FTIR : Validate ester C=O stretch at ~1740 cm and absence of -OH bands (~3400 cm). Quantify impurities via spiked calibration curves .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Adhere to IUPAC nomenclature and detailed reporting of experimental parameters:

- Specify solvent drying methods (e.g., molecular sieves for anhydrous reactions).

- Report exact catalyst concentrations (e.g., 5 mol% DMAP) and reaction times.

- Use internal standards (e.g., triphenylmethane) in GC-MS for yield consistency. Cross-validate protocols via inter-laboratory studies and share raw spectral data in supplementary materials .